3-Methoxy-5-(trifluoromethoxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

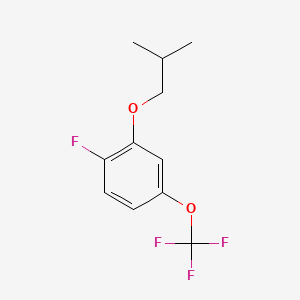

“3-Methoxy-5-(trifluoromethoxy)benzoic acid” is a benzoic acid derivative. Its molecular formula is C9H7F3O4, and it has an average mass of 236.145 Da . This compound is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

For instance, the potassium salt of related methoxy benzoic acids undergoes selective deprotonation at the position para to the carboxylate group when treated with specific reagents.

Molecular Structure Analysis

The molecular structure of “this compound” has been characterized by various spectroscopic methods, revealing details about their conformation and stability. The crystal structure of related compounds provides insights into the spatial arrangement and potential reactivity of “this compound” derivatives.Chemical Reactions Analysis

“this compound” participates in a variety of chemical reactions, highlighting its versatility as a chemical reagent . The compound’s reactivity towards hydrogen isotopes, for example, showcases its potential in synthesizing labeled compounds for research applications .科学的研究の応用

Chemical Synthesis and Modification

The potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids undergoes selective deprotonation at the position para to the carboxylate group when treated with n-butyl lithium–potassium tert-butoxide (LIC–KOR) in THF at -78 degrees C. This reaction has been used for the synthesis of 3,5-dimethoxy-4-methyl benzoic acid, demonstrating the utility of these compounds in selective chemical synthesis and modification processes (Sinha, Mandal, & Chandrasekaran, 2000).

Photoluminescent Materials

The electron-releasing (-OMe) substituent in 3-methoxy-4-benzyloxy benzoic acid has been shown to improve the photoluminescence of Tb(3+) complexes, suggesting that modifications to benzoic acid derivatives can influence the luminescent properties of lanthanide coordination compounds. This finding highlights the potential application of such compounds in the development of photoluminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Molecular Structure and Crystal Engineering

The crystalline structures of alkoxy-substituted benzoic acids, including 3-(methoxy)benzoic acid, have been analyzed to understand the molecular features governing their crystalline architectures. This research provides insights into the impact of alkoxy groups on the packing arrangements of benzoic acids, which is relevant for crystal engineering and the design of new materials (Raffo et al., 2014).

Liquid Crystal and Organogel Formation

The synthesis of liquid crystalline 3,4,5-tris(11-methacryloylundecyl-1-oxybenzyloxy)benzoic acid and related compounds has been reported, with observations of hexagonal columnar disordered structures in concentrated methacrylate solvents. At low solute contents, these compounds form supramolecular organogels, indicating their potential applications in the fields of liquid crystals and gel materials (Beginn, Zipp, & Möller, 2000).

Metal-Organic Frameworks

The use of 3,4,5-tris(carboxymethoxy)benzoic acid as a structure-directing agent has led to the preparation of new inorganic–organic hybrid frameworks based on polynuclear metal-hydroxyl clusters. These frameworks exhibit interesting photophysical and magnetic properties, suggesting potential applications in areas such as luminescent materials and spintronics (Yang et al., 2015).

Safety and Hazards

特性

IUPAC Name |

3-methoxy-5-(trifluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c1-15-6-2-5(8(13)14)3-7(4-6)16-9(10,11)12/h2-4H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKAZBSQUVIUFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742694 |

Source

|

| Record name | 3-Methoxy-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261442-97-0 |

Source

|

| Record name | 3-Methoxy-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B572154.png)

![1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride](/img/structure/B572162.png)

![Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B572170.png)